2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-19-16(23-21-9)10-2-5-12(6-3-10)20-15(22)13-7-4-11(17)8-14(13)18/h2-8H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHONFUBVTXWXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.
Coupling with the Benzene Ring: The oxadiazole derivative is then coupled with a 4-aminophenyl derivative through a nucleophilic substitution reaction.
Introduction of Chlorine Atoms: The final step involves the chlorination of the benzene ring at the 2 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide. For instance, compounds synthesized from this structure have shown promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study: Antibacterial Efficacy
A study investigated the antibacterial activity of synthesized derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 2 μg/mL against S. aureus, outperforming conventional antibiotics like norfloxacin .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research demonstrated that some derivatives significantly inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation-related disorders. The IC50 values for these compounds ranged from 0.0370 to 0.2272 nM, indicating potent anti-inflammatory activity .
Case Study: In Vivo Anti-inflammatory Activity
In a model of induced inflammation in rats, certain derivatives demonstrated a reduction in edema volume comparable to diclofenac, a standard anti-inflammatory drug. This suggests potential for therapeutic use in inflammatory diseases .
Pesticidal Activity
The oxadiazole moiety present in the compound is known for its pesticidal properties. Compounds with similar structures have been reported to exhibit insecticidal activity against various agricultural pests. Research indicates that derivatives of this compound can be effective against common agricultural pests, thus contributing to integrated pest management strategies .
Case Study: Insecticidal Efficacy
Field trials conducted on crops treated with synthesized derivatives showed a significant reduction in pest populations compared to untreated controls. The results support the use of these compounds as environmentally friendly alternatives to synthetic pesticides .
Materials Science Applications
The compound's unique chemical structure lends itself to applications in materials science, particularly in the development of novel polymers and coatings with enhanced properties such as thermal stability and chemical resistance.
Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. Such materials are suitable for applications in automotive and aerospace industries where durability is critical .
Case Study: Enhanced Polymer Properties
In a comparative study of polymer blends containing the compound versus standard formulations, significant improvements were observed in tensile strength and heat resistance. These findings suggest potential commercial applications for high-performance materials .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring and the dichlorobenzene moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s benzamide core is substituted with 2,4-dichloro groups, while the phenyl ring is modified with a 3-methyl-1,2,4-oxadiazole. Similar compounds exhibit variations in substituents on both the benzamide and phenyl-oxadiazole moieties, influencing electronic properties, solubility, and stability. Key examples include:
Key Observations :
- Chlorine vs.
- Methyl-Oxadiazole : The 3-methyl group on the oxadiazole likely enhances steric protection against enzymatic degradation .
Spectroscopic and Analytical Data
HRMS and IR data confirm structural integrity and functional groups:
Analysis :
- Amide C=O Stretch : Consistently observed at ~1660 cm⁻¹, confirming amide bond formation .
- Nitro and Cyano Signatures: Distinct IR peaks for NO₂ (1324 cm⁻¹) and C≡N (1133 cm⁻¹) validate substituents .
- HRMS Accuracy : Close agreement between observed and calculated masses (e.g., Δ < 0.0005 Da in ) ensures structural fidelity.
Stability :
Biological Activity
2,4-Dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzamide core and a unique oxadiazole moiety, which may contribute to its biological properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agriculture.
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₁Cl₂N₃O₂
- Molecular Weight : 348.2 g/mol
- CAS Number : 1226428-50-7
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. It may interfere with bacterial cell wall synthesis, leading to antimicrobial effects. The oxadiazole group is known for enhancing the interaction with biological targets, potentially increasing the compound's efficacy against various pathogens .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed | Method Used |
|---|---|---|
| Escherichia coli | Inhibition observed | Cup plate method |
| Staphylococcus aureus | Moderate inhibition | Cup plate method |
| Aspergillus niger | Minimal inhibition | Cup plate method |
| Apergillus oryzae | Minimal inhibition | Cup plate method |
The compound was tested at a concentration of 1 µg/mL in dimethylformamide (DMF), showing promising results particularly against E. coli and S. aureus, which are common pathogens in clinical settings .
Cytotoxicity Studies
Research also indicates potential cytotoxic effects against cancer cell lines. A study reported that derivatives similar to this compound demonstrated growth-inhibitory effects on various cancer cell lines, suggesting that modifications in the structure could lead to enhanced anticancer properties. The presence of the oxadiazole moiety may play a crucial role in this activity by stabilizing interactions with cellular targets .
Case Study 1: Antibacterial Evaluation
In a comparative study involving several benzamide derivatives, this compound was found to have a lower minimum inhibitory concentration (MIC) compared to other derivatives tested against S. aureus. This highlights its potential as an effective antibacterial agent .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds revealed that modifications leading to increased electron density at specific sites enhanced cytotoxicity against colon cancer cell lines (HT29). The structural characteristics of oxadiazole derivatives were linked to their ability to induce apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide, and what are their key challenges?
- Methodology : Synthesis typically involves:
Formation of the oxadiazole ring : Cyclization of amidoximes with acyl chlorides under reflux conditions (e.g., using acetic anhydride as a dehydrating agent) .
Benzoylation : Coupling the oxadiazole-containing intermediate (e.g., 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline) with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Key Challenges :
- Low yields due to steric hindrance from the dichloro substituents.
- Purification difficulties caused by by-products like unreacted acyl chlorides; silica gel chromatography is often required .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzamide backbone and oxadiazole ring. For example, aromatic protons appear as doublets in δ 7.5–8.0 ppm, while the oxadiazole methyl group resonates at δ 2.4–2.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for CHClNO: 370.0352) .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm) and oxadiazole C=N (~1600 cm) .
Q. What preliminary biological activities are associated with this compound?
- Findings :
- Enzyme Inhibition : The oxadiazole moiety exhibits affinity for enzymes like acetylcholinesterase (AChE) and urease, with IC values in the micromolar range .
- Antimicrobial Potential : Structural analogs with dichlorophenyl groups show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .
- Mechanism : The dichloro substituents enhance lipophilicity, improving cell permeability, while the oxadiazole ring participates in hydrogen bonding with enzyme active sites .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what reaction parameters are most sensitive?
- Optimization Strategies :
- Temperature Control : Maintain reflux temperatures <100°C during oxadiazole formation to prevent decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for benzoylation to stabilize intermediates .
- Catalysis : Introduce catalytic iodine or copper(I) iodide to accelerate cyclization steps .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | ±15% yield |
| Solvent (DMF) | 10–15 mL/mmol | Maximizes solubility |
| Equiv. of Base | 1.2–1.5 (vs. acyl chloride) | Reduces side reactions |
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Dichloro Substituents : Essential for antimicrobial activity; replacing Cl with F or CH reduces potency by ~50% .
- Oxadiazole Methyl Group : Critical for enzyme inhibition; removal abolishes AChE binding .
- Experimental Design :
- Synthesize analogs with modified aryl/heterocyclic groups.
- Test against target enzymes/bacterial strains using standardized assays (e.g., Ellman’s method for AChE) .
Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?
- Troubleshooting Approaches :
Purity Verification : Re-characterize compounds via HPLC to rule out impurities (>95% purity required) .
Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for AChE) and pre-incubation times .
Control Compounds : Include reference inhibitors (e.g., donepezil for AChE) to validate assay reliability .
Data Contradictions and Resolution
Q. Why do some studies report higher cytotoxicity for this compound despite its enzyme-inhibitory effects?
- Hypothesis : Off-target interactions (e.g., with mitochondrial membranes) may cause toxicity unrelated to primary mechanisms.
- Resolution :
- Conduct cytotoxicity assays (e.g., MTT) on non-target cell lines (e.g., HEK293).
- Use molecular docking to identify off-target binding sites .
Research Gaps and Future Directions
- Pharmacokinetic Studies : No data on oral bioavailability or metabolic stability.
- In Vivo Efficacy : Prioritize murine models for neurodegenerative or infectious diseases.
- Crystallography : Resolve co-crystal structures with AChE or urease to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
